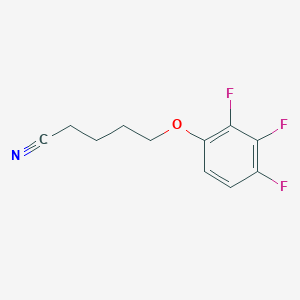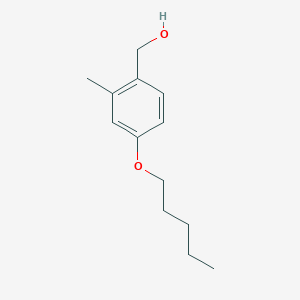
4-Allyl-2-chloro-1-(pentyloxy)benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Allyl-2-chloro-1-(pentyloxy)benzene is an organic compound characterized by the presence of an allyl group, a chlorine atom, and a pentyloxy group attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Allyl-2-chloro-1-(pentyloxy)benzene typically involves the following steps:
Alkylation of Benzene: The initial step involves the alkylation of benzene with an allyl halide in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl3). This reaction introduces the allyl group onto the benzene ring.
Chlorination: The next step involves the selective chlorination of the benzene ring at the ortho position relative to the allyl group. This can be achieved using chlorine gas (Cl2) in the presence of a catalyst like iron(III) chloride (FeCl3).
Etherification: The final step involves the etherification of the chlorinated benzene derivative with pentanol in the presence of a strong base, such as sodium hydride (NaH), to introduce the pentyloxy group.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity of the final product. Continuous flow reactors and advanced purification techniques, such as distillation and recrystallization, are often employed in industrial settings.
Chemical Reactions Analysis
Types of Reactions
4-Allyl-2-chloro-1-(pentyloxy)benzene undergoes various chemical reactions, including:
Oxidation: The allyl group can be oxidized to form an epoxide or an aldehyde using oxidizing agents like m-chloroperbenzoic acid (m-CPBA) or potassium permanganate (KMnO4).
Reduction: The chlorine atom can be reduced to a hydrogen atom using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: m-CPBA, KMnO4
Reduction: LiAlH4
Substitution: Amines, thiols
Major Products Formed
Oxidation: Epoxide, aldehyde
Reduction: Hydrogenated derivative
Substitution: Aminated or thiolated derivatives
Scientific Research Applications
4-Allyl-2-chloro-1-(pentyloxy)benzene has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a pharmacophore in drug development.
Industry: It is used in the production of specialty chemicals and as a precursor in the synthesis of polymers and resins.
Mechanism of Action
The mechanism of action of 4-Allyl-2-chloro-1-(pentyloxy)benzene involves its interaction with specific molecular targets and pathways. The allyl group can undergo electrophilic addition reactions, while the chlorine atom can participate in nucleophilic substitution reactions. The pentyloxy group can influence the compound’s solubility and reactivity.
Comparison with Similar Compounds
Similar Compounds
- 4-Allyl-2-chloro-1-(methoxy)benzene
- 4-Allyl-2-chloro-1-(ethoxy)benzene
- 4-Allyl-2-chloro-1-(butoxy)benzene
Uniqueness
4-Allyl-2-chloro-1-(pentyloxy)benzene is unique due to the presence of the pentyloxy group, which imparts distinct physical and chemical properties compared to its analogs with shorter alkoxy chains
Properties
IUPAC Name |
2-chloro-1-pentoxy-4-prop-2-enylbenzene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19ClO/c1-3-5-6-10-16-14-9-8-12(7-4-2)11-13(14)15/h4,8-9,11H,2-3,5-7,10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FCYZQHCIBYIQSE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCOC1=C(C=C(C=C1)CC=C)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19ClO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.75 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![1-[4-(Methylthio)phenyl]-1-cyclopropyl ethanol](/img/structure/B7993033.png)





![1-Chloro-2-[(3,4-difluorophenyl)sulfanylmethyl]benzene](/img/structure/B7993077.png)
